Steenkrotin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Steenkrotin A is a natural product found in Croton steenkampianus with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Enantioselective Synthesis : The first enantioselective total synthesis of Steenkrotin A was achieved, highlighting key synthetic strategies and determining its absolute configuration. This advancement is crucial for understanding the chemical nature and potential applications of this compound (Pan et al., 2016).
Related Compounds Synthesis
- Hydroperoxide-Keto Form of Steenkrotin B : A diastereoselective synthesis approach for Steenkrotin B was developed. Although not directly related to this compound, this research provides insight into the broader class of compounds to which this compound belongs (Xuan et al., 2018).
Methodologies in Synthesis
- Diterpenoid Synthesis : A concise and diastereoselective synthesis of diterpenoid this compound was described, showcasing innovative methodologies in organic chemistry relevant to the synthesis of complex natural products (Pan et al., 2015).
- Tricyclic Core Construction : Research on constructing the tricyclic core of Steenkrotin-type diterpenoids revealed key strategies in organic synthesis, contributing to the broader understanding of this compound’s structure and potential functionalities (Xuan et al., 2015).
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1S,3S,5R,7R,9S,13R,14R,15S)-14-hydroxy-2,2,5,9,13-pentamethyl-16-oxapentacyclo[11.2.1.01,3.07,11.07,15]hexadec-11-ene-6,10-dione |
InChI |
InChI=1S/C20H26O4/c1-9-6-12-17(3,4)20(12)14-16(23)18(5,24-20)8-11-13(21)10(2)7-19(11,14)15(9)22/h8-10,12,14,16,23H,6-7H2,1-5H3/t9-,10+,12+,14-,16-,18-,19+,20+/m1/s1 |
InChI Key |
XKHKWWYWWNXZDZ-NOBMYEPTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@]3(C2(C)C)[C@@H]4[C@H]([C@](O3)(C=C5[C@@]4(C1=O)C[C@@H](C5=O)C)C)O |
Canonical SMILES |
CC1CC2C(C23C4C(C(O3)(C=C5C4(C1=O)CC(C5=O)C)C)O)(C)C |
Synonyms |
steenkrotin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.